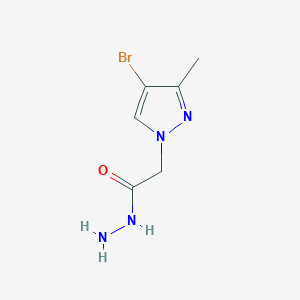

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide

描述

属性

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUELVQGTNAJFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide has been investigated for its antimicrobial properties . Preliminary studies indicate that it exhibits significant activity against various clinically relevant bacterial strains. The proposed mechanism involves the inhibition of key enzymes in bacterial metabolism, which could lead to its development as a new antimicrobial agent .

Anti-inflammatory and Analgesic Activities

Research into pyrazole derivatives has shown promise in treating inflammatory conditions and pain relief. The structural components of this compound may contribute to similar pharmacological effects, warranting further investigation into its anti-inflammatory and analgesic properties .

Antimicrobial Activity

A study assessed the antibacterial efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that this compound exhibited notable inhibition zones against strains like Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from appropriate pyrazole precursors. Derivatives can be synthesized by modifying the substituents on the pyrazole ring or hydrazide group to enhance biological activity or alter pharmacokinetic properties.

| Derivative Name | Structural Features | Potential Applications |

|---|---|---|

| 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide | Similar pyrazole structure with different methyl substitution | Antimicrobial activity |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Contains a benzamide group | Distinct antibacterial properties |

| 2-(4-bromophenyl)-N-(5-methylpyrazolyl)acetamide | Features a phenyl group | Different pharmacological profile |

作用机制

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to alter signaling pathways.

相似化合物的比较

Comparison with Similar Acetohydrazide Derivatives

Acetohydrazide derivatives exhibit diverse biological activities depending on their substituents and structural motifs. Below is a comparative analysis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide with analogous compounds:

Structural and Functional Group Variations

Key Observations

Benzimidazole-based acetohydrazides (e.g., compound 228 in ) show potent α-glucosidase inhibition (IC50 ~6 μM), outperforming the standard drug acarbose (IC50: 378 μM). This suggests that aromatic heterocycles paired with sulfur-containing groups (e.g., ethylthio) enhance enzyme binding . Chlorophenoxy derivatives () exhibit urease inhibition, with IC50 values as low as 18.2 μM, highlighting the role of electron-withdrawing substituents in interacting with enzyme active sites .

In contrast, naphthyl-substituted acetohydrazides () focus on DNA interaction and micellar properties, suggesting a different mechanism of action compared to pyrazole-based compounds .

生物活性

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, is being investigated for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring which is known for its pharmacological significance, often serving as a scaffold for various bioactive compounds.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 μM . This suggests that this compound may possess similar anticancer properties.

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory activity. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process . The selectivity and potency of these compounds make them potential candidates for treating inflammatory diseases.

The biological mechanisms underlying the activity of pyrazole derivatives often involve:

- Microtubule Destabilization : Some studies indicate that certain pyrazole derivatives can interfere with microtubule assembly, leading to apoptosis in cancer cells . This mechanism is crucial in cancer therapy as it disrupts cell division.

- Enzyme Inhibition : The inhibition of COX enzymes by pyrazole derivatives contributes to their anti-inflammatory properties. By selectively targeting COX-2 over COX-1, these compounds can reduce inflammation with minimal gastrointestinal side effects .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of various pyrazole derivatives, including those structurally related to this compound:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.00 | Microtubule destabilization |

| Compound B | HepG2 | 10.00 | Topoisomerase inhibition |

| Compound C | A549 (Lung Cancer) | 8.00 | Apoptosis induction |

These findings illustrate the potential of pyrazole derivatives as effective anticancer agents.

Safety and Toxicity

Safety profiles for pyrazole derivatives are crucial for their development as therapeutic agents. Studies evaluating the toxicity of similar compounds have shown that many exhibit low toxicity in vivo, indicating a favorable safety margin . However, comprehensive toxicological assessments specific to this compound are necessary to confirm its suitability for clinical use.

常见问题

Q. What are the key synthetic steps for 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide?

The synthesis typically involves:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under controlled pH and temperature.

- Substituent introduction : Bromination at the 4-position and methyl group incorporation at the 3-position via electrophilic substitution or palladium-catalyzed coupling.

- Acetohydrazide conjugation : Reaction of the pyrazole intermediate with ethyl chloroacetate, followed by hydrazinolysis using hydrazine hydrate. Reaction monitoring via TLC and purification via recrystallization are critical for yield optimization .

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent positions and hydrazide connectivity.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm).

- TLC : Monitors reaction progress and purity. Multi-technique validation is recommended to resolve structural ambiguities .

Q. What biological activities are reported for this compound?

- Enzyme inhibition : Derivatives show α-glucosidase inhibition (IC values <10 μM in oxadiazole analogs) .

- Antimicrobial activity : Substituent-dependent inhibition of E. coli and Xanthomonas campestris via agar diffusion assays .

- Anticancer potential : Hydrazide derivatives exhibit cytotoxicity in quinazolinone-based scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Temperature : Pyrazole cyclization often requires reflux (~80–100°C) in ethanol or DMF.

- pH control : Alkaline conditions (KOH/NaOH) enhance nucleophilic substitution during bromination.

- Molar ratios : A 3:1 excess of hydrazine hydrate ensures complete hydrazide formation. Systematic Design of Experiments (DoE) can identify optimal parameters .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

- Substituent analysis : Compare analogs with varying groups (e.g., methoxy vs. nitro) to isolate electronic/steric effects.

- Orthogonal assays : Validate enzyme inhibition with kinetic studies (e.g., Lineweaver-Burk plots) and molecular docking to confirm binding modes.

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., bromine enhances halogen bonding in enzyme active sites) .

Q. What computational methods predict target interactions?

- Molecular docking : Tools like AutoDock Vina model binding poses with α-glucosidase (PDB: 2ZE0) or bacterial enzymes.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 50–100 ns to assess binding energy (ΔG).

- QSAR models : Use Hammett constants or logP values to correlate substituents with bioactivity .

Q. How is X-ray crystallography applied to confirm structure?

- Crystal growth : Slow evaporation from ethanol/DMSO solutions yields diffraction-quality crystals.

- SHELX refinement : SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems via direct methods.

- Validation : R-factors <0.05 and electron density maps confirm stereochemistry .

Q. How to validate mechanism of action in enzymatic assays?

- Competitive inhibition : Vary substrate concentration while measuring IC shifts.

- Fluorescence quenching : Monitor tryptophan residue changes in target enzymes upon ligand binding.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

Comparative Analysis

Q. How do structural analogs differ in bioactivity?

Methodological Recommendations

- Synthesis : Prioritize regioselective bromination using NBS (N-bromosuccinimide) in DMF .

- SAR Studies : Use fragment-based drug design (FBDD) to systematically modify the hydrazide and pyrazole moieties .

- Data Reproducibility : Replicate assays in triplicate with positive controls (e.g., acarbose for α-glucosidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。